{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine hydrochloride
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Overview
Description
The compound "{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine hydrochloride" is an organic chemical compound known for its significant relevance in various scientific fields, including chemistry, biology, and medicine. This compound, characterized by its unique molecular structure, features a 2-amino group and a 4-(methylsulfanyl)phenyl group attached to an ethyldimethylamine moiety, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of the Core Structure: : The core structure of this compound can be synthesized through a multi-step reaction starting from commercially available precursors. Typically, the synthesis involves the nitration of a precursor benzene derivative, followed by reduction to form the amino group. Subsequent introduction of the methylsulfanyl group and further modification of the ethyldimethylamine moiety complete the synthesis.
Reaction Conditions: : These reactions usually require specific conditions such as controlled temperatures, appropriate solvents, and catalysts to ensure high yields and purity. For example, nitration may be carried out using nitric acid and sulfuric acid, followed by reduction with hydrogen gas in the presence of a metal catalyst.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve automated processes with continuous flow reactors to ensure consistency, efficiency, and scalability. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions where the methylsulfanyl group is converted to a sulfoxide or sulfone. Common reagents for such oxidation include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions may involve the reduction of the amino group to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: : The compound may participate in nucleophilic substitution reactions, especially at the amino group, which can be replaced by other nucleophiles under suitable conditions.
Oxidation Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: : Lithium aluminum hydride.
Substitution Conditions: : The substitution reactions may require polar solvents and may be catalyzed by bases or acids depending on the nucleophiles involved.
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Primary amines.
Substitution Products: : Various substituted amines or other derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: In chemistry, this compound is utilized as a building block for synthesizing more complex molecules
Biology and Medicine: In the fields of biology and medicine, the compound shows promise due to its potential pharmacological properties. It may be used as a precursor in the development of drugs targeting specific biological pathways. Research is ongoing to explore its efficacy in treating certain medical conditions.
Industry: Industrially, this compound may be employed in the production of specialty chemicals, additives, or other materials that require specific functional groups.
Mechanism of Action
The mechanism by which "{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine hydrochloride" exerts its effects typically involves its interaction with biological targets such as enzymes or receptors. The presence of the amino group and the methylsulfanyl group contributes to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds:
{2-Amino-1-[4-(ethylsulfanyl)phenyl]ethyl}dimethylamine hydrochloride: : Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
{2-Amino-1-[4-(methylsulfonyl)phenyl]ethyl}dimethylamine hydrochloride: : Similar structure but with a sulfonyl group instead of a sulfanyl group.
Uniqueness: The uniqueness of "{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine hydrochloride" lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, the presence of the methylsulfanyl group can affect its reactivity, binding characteristics, and overall utility in various applications.
This is a broad overview based on current scientific understanding
Properties
IUPAC Name |
N,N-dimethyl-1-(4-methylsulfanylphenyl)ethane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S.ClH/c1-13(2)11(8-12)9-4-6-10(14-3)7-5-9;/h4-7,11H,8,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPCRUZSQXHYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(C=C1)SC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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